![molecular formula C19H13NO3 B14282695 3,6-Bis[(prop-2-yn-1-yl)oxy]acridin-9(10H)-one CAS No. 122105-96-8](/img/structure/B14282695.png)
3,6-Bis[(prop-2-yn-1-yl)oxy]acridin-9(10H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Bis[(prop-2-yn-1-yl)oxy]acridin-9(10H)-one is a compound belonging to the acridine/acridone family, known for its unique chemical structure and diverse biological activities. . The compound’s structure features an acridinone core with two propargyl groups attached at the 3 and 6 positions, which contributes to its distinct chemical properties and reactivity.
Vorbereitungsmethoden
The synthesis of 3,6-Bis[(prop-2-yn-1-yl)oxy]acridin-9(10H)-one typically involves the following steps:
Analyse Chemischer Reaktionen
3,6-Bis[(prop-2-yn-1-yl)oxy]acridin-9(10H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced forms of the compound.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3,6-Bis[(prop-2-yn-1-yl)oxy]acridin-9(10H)-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3,6-Bis[(prop-2-yn-1-yl)oxy]acridin-9(10H)-one involves its interaction with molecular targets such as DNA and enzymes. The compound’s planar structure allows it to intercalate into DNA, disrupting the DNA structure and inhibiting the activity of enzymes like topoisomerase . This intercalation can lead to the inhibition of DNA replication and transcription, ultimately resulting in cytotoxic effects on cancer cells .
Vergleich Mit ähnlichen Verbindungen
3,6-Bis[(prop-2-yn-1-yl)oxy]acridin-9(10H)-one can be compared with other similar compounds, such as:
1,3-Dihydroxy-7-methoxy-2,8-bis(3-methylbut-2-en-1-yl)-6-(prop-2-yn-1-yloxy)xanthen-9-one: This compound also contains propargyl groups and exhibits cytotoxic activity.
N-(2-(Dimethylamino)ethyl)acridine-4-carboxamide (DACA): An acridine derivative known for its anticancer activity.
Triazoloacridone (C-1305): Another acridine derivative with potential anticancer properties.
The uniqueness of this compound lies in its specific propargylation pattern and its resulting chemical and biological properties.
Eigenschaften
CAS-Nummer |
122105-96-8 |
---|---|
Molekularformel |
C19H13NO3 |
Molekulargewicht |
303.3 g/mol |
IUPAC-Name |
3,6-bis(prop-2-ynoxy)-10H-acridin-9-one |
InChI |
InChI=1S/C19H13NO3/c1-3-9-22-13-5-7-15-17(11-13)20-18-12-14(23-10-4-2)6-8-16(18)19(15)21/h1-2,5-8,11-12H,9-10H2,(H,20,21) |
InChI-Schlüssel |
VADDVGNUGIUALC-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCOC1=CC2=C(C=C1)C(=O)C3=C(N2)C=C(C=C3)OCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.